molecular formula C18H15NO4 B034137 (1-Cyano-2-ethoxy-2-oxo-1-phenylethyl) benzoate CAS No. 19971-69-8

(1-Cyano-2-ethoxy-2-oxo-1-phenylethyl) benzoate

Cat. No.: B034137
CAS No.: 19971-69-8
M. Wt: 309.3 g/mol
InChI Key: IWFSTRVHDQQGFY-UHFFFAOYSA-N
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Description

N-Acetyl-D-cysteine is an acetylated form of the amino acid cysteine. It is a derivative of cysteine where an acetyl group is attached to the nitrogen atom of the cysteine molecule. This compound is known for its antioxidant properties and is widely used in various medical and industrial applications. It serves as a precursor to glutathione, a crucial antioxidant in the human body, and is commonly used to treat acetaminophen overdose and to loosen thick mucus in individuals with chronic respiratory conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Acetyl-D-cysteine can be synthesized through several methods. One common method involves the acylation of cysteine with acetic anhydride. The reaction typically takes place in an aqueous solution with the pH adjusted to around 9-12. The reaction is carried out at a temperature range of 40-60°C for 20-60 minutes . After the reaction, the product is purified through recrystallization to obtain high-purity N-Acetyl-D-cysteine .

Industrial Production Methods

In industrial settings, N-Acetyl-D-cysteine is produced using a similar acylation process but on a larger scale. The cysteine mother liquor, a byproduct of cysteine production, is used as the raw material. The acylation reaction is carried out under controlled conditions to ensure high yield and purity. The crude product is then recrystallized to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-D-cysteine undergoes various chemical reactions, including oxidation, reduction, and substitution. The thiol group in the molecule is particularly reactive and can participate in redox reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include disulfides, reduced thiols, and various substituted derivatives of N-Acetyl-D-cysteine .

Scientific Research Applications

N-Acetyl-D-cysteine has a wide range of applications in scientific research:

Mechanism of Action

N-Acetyl-D-cysteine exerts its effects primarily through its antioxidant properties. It increases the levels of glutathione, a key antioxidant in the body, by providing cysteine, a precursor for glutathione synthesis. This helps in neutralizing reactive oxygen species (ROS) and reducing oxidative stress. Additionally, N-Acetyl-D-cysteine can directly scavenge free radicals and reactive electrophiles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Acetyl-D-cysteine is unique due to its acetyl group, which enhances its stability and solubility compared to cysteine. This makes it more effective as a supplement and therapeutic agent. Its ability to increase glutathione levels and directly scavenge free radicals sets it apart from other similar compounds .

Properties

CAS No.

19971-69-8

Molecular Formula

C18H15NO4

Molecular Weight

309.3 g/mol

IUPAC Name

(1-cyano-2-ethoxy-2-oxo-1-phenylethyl) benzoate

InChI

InChI=1S/C18H15NO4/c1-2-22-17(21)18(13-19,15-11-7-4-8-12-15)23-16(20)14-9-5-3-6-10-14/h3-12H,2H2,1H3

InChI Key

IWFSTRVHDQQGFY-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C#N)(C1=CC=CC=C1)OC(=O)C2=CC=CC=C2

Canonical SMILES

CCOC(=O)C(C#N)(C1=CC=CC=C1)OC(=O)C2=CC=CC=C2

Synonyms

α-(Benzoyloxy)-α-cyanobenzeneacetic acid ethyl ester

Origin of Product

United States

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